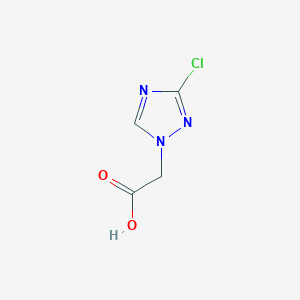

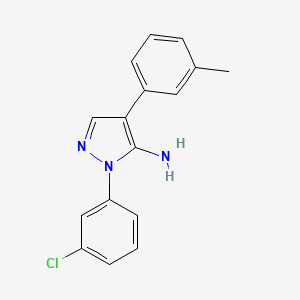

![molecular formula C15H12N2OS2 B2526743 3-烯丙基-2-巯基-6-苯基噻吩并[2,3-d]嘧啶-4(3H)-酮 CAS No. 379238-82-1](/img/structure/B2526743.png)

3-烯丙基-2-巯基-6-苯基噻吩并[2,3-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-allyl-2-mercapto-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one, which is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. The thienopyrimidinone core is known to exhibit a range of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial activities . The addition of an allyl group at the 3-position and a phenyl group at the 6-position could potentially modify these properties and enhance the compound's biological activity.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves cyclization reactions of thienylthioureas in acidic media . For the specific compound , the synthesis would likely involve the introduction of an allyl group and a phenyl group to the core structure. The synthesis of related compounds has been achieved by reacting amino-thiophene carboxylates with isothiocyanates, followed by cyclization . The synthesis route for the compound of interest would be similar, with the appropriate substitutions to introduce the allyl and phenyl groups.

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives is characterized by a fused ring system that includes a thiophene ring and a pyrimidinone ring. The presence of the mercapto group at the 2-position is a common feature in these compounds, which can participate in hydrogen bonding and influence the compound's reactivity . The specific molecular structure of the compound would include the additional allyl and phenyl substituents, which could affect the compound's electronic distribution and steric properties.

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives can undergo various chemical reactions, including acylation, alkylation, and condensation to form more complex heterocyclic systems . The mercapto group is particularly reactive and can be utilized in the formation of thioethers or disulfides. The allyl group in the compound of interest could also undergo reactions typical of alkenes, such as oxidation or polymerization.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives are influenced by their molecular structure. These compounds typically have good solubility in organic solvents and may exhibit solid-state photostability . The introduction of the allyl and phenyl groups would likely affect the compound's lipophilicity, potentially improving its ability to cross biological membranes. The mercapto group could also confer antioxidant properties due to its ability to scavenge free radicals.

科学研究应用

合成和衍生物: Sauter 和 Deinhammer (1973) 的一篇论文讨论了 2-巯基-噻吩并[2,3-d]嘧啶-4(3H)-酮及其衍生物的合成,重点介绍了相应的 2-氨基-噻吩-3-羧酸的酯或酰胺环化的方法 (Sauter & Deinhammer, 1973).

药理学筛选: Devani 等人 (1976) 合成了 3-取代噻吩 [2, 3-d] 嘧啶-4(3H)-酮-2-巯基乙酸及其乙酯用于药理学筛选,发现一些化合物具有镇痛、抗炎和抗惊厥活性 (Devani et al., 1976).

抗 HIV 活性: Khalifa 和 Al-Omar (2014) 对结构与本化合物相似的 5-烯丙基-6-苄基嘧啶-4(3H)-酮进行的研究表明,这些化合物对 HIV-1 表现出中等至良好的活性,突出了此类化合物在抗病毒研究中的潜力 (Khalifa & Al-Omar, 2014).

抗菌活性: Vlasov 等人 (2022) 对 6-杂芳基-5-甲基噻吩并[2,3-d]嘧啶-2,4(1H,3H)-二酮的衍生物进行了一项研究,结果表明对各种细菌菌株具有中等抗菌活性,表明这些化合物在抗菌研究中的效用 (Vlasov et al., 2022).

新型衍生物的合成: Alagarsamy 等人 (2007) 合成了一系列 2-巯基-3-取代-5,6-二甲基噻吩并[2,3-d]嘧啶-4(3H)-酮,并研究了它们的镇痛和抗炎活性。他们的研究结果表明一些化合物具有显着的活性,有助于理解此类衍生物的治疗潜力 (Alagarsamy et al., 2007).

作用机制

Target of Action

The compound belongs to the class of thieno[2,3-d]pyrimidin-4-ones. Compounds in this class have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, antioxidant, and other types of pharmacological activity . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.

Mode of Action

The mode of action of thieno[2,3-d]pyrimidin-4-ones is also dependent on their exact structure and functional groups. Some compounds in this class have been found to inhibit certain enzymes or interact with specific receptors, leading to changes in cellular function .

Biochemical Pathways

The affected biochemical pathways can vary widely depending on the specific targets and mode of action of the compound. Some thieno[2,3-d]pyrimidin-4-ones have been found to affect pathways related to cell growth and proliferation, inflammation, and oxidative stress .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thieno[2,3-d]pyrimidin-4-ones can vary widely depending on their exact structure and functional groups. Factors such as solubility, stability, and molecular size can all influence the bioavailability of these compounds .

Result of Action

The molecular and cellular effects of thieno[2,3-d]pyrimidin-4-ones can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thieno[2,3-d]pyrimidin-4-ones .

属性

IUPAC Name |

6-phenyl-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS2/c1-2-8-17-14(18)11-9-12(10-6-4-3-5-7-10)20-13(11)16-15(17)19/h2-7,9H,1,8H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUWZUBZXDCWRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(NC1=S)SC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

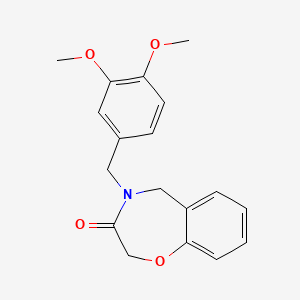

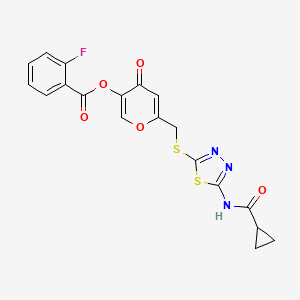

![ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2526660.png)

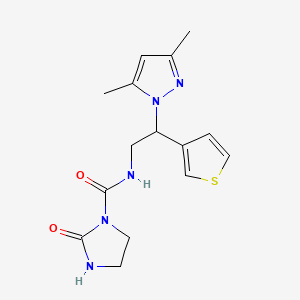

![1-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B2526662.png)

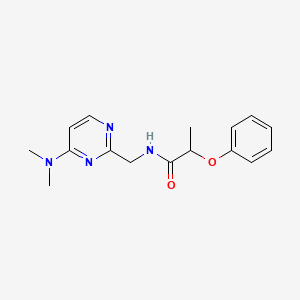

![N-[cyano(2,4-difluorophenyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2526664.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2526665.png)

![2-((4-isopropylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2526672.png)

![8-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2526676.png)

![2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2526678.png)

![N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2526680.png)